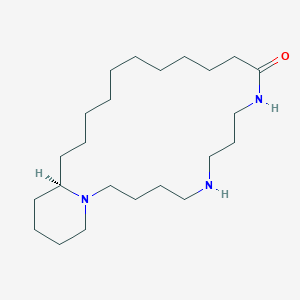
Isooncinotine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isooncinotine, also known as this compound, is a useful research compound. Its molecular formula is C23H45N3O and its molecular weight is 379.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
Isooncinotine exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry and drug development. Key applications include:
- Anticancer Activity : this compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and gastric cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and death .
- Antimicrobial Effects : Research has demonstrated that this compound possesses antimicrobial properties against several bacterial strains. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections .
- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
Synthesis Methodologies
The synthesis of this compound has been a focal point for researchers aiming to develop efficient production methods. Notable approaches include:
- Enantioselective Total Synthesis : A concise method for the total synthesis of this compound has been reported, utilizing catalysis-based strategies to achieve high enantioselectivity. This method allows for the efficient construction of the 22-membered lactam ring characteristic of this compound, facilitating further studies into its biological activities .
- Diverse Derivatization : The ability to modify the this compound structure through various chemical reactions has led to the development of numerous derivatives with enhanced biological activities. These derivatives are being explored for their potential as anticancer agents and other therapeutic applications .
Case Studies
Several case studies highlight the applications of this compound in scientific research:
-
Anticancer Research :
- A study conducted on the effects of this compound on gastric cancer cells demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. The research employed both in vitro assays and molecular docking studies to elucidate the compound's mechanism of action .
- Antimicrobial Investigations :
-
Neuroprotection Studies :
- Research focused on the neuroprotective effects of this compound involved assessing its impact on neuronal cell lines subjected to oxidative stress. Results indicated that this compound significantly reduced cell death and oxidative damage, suggesting its potential use in neurodegenerative disease therapies .
Properties
CAS No. |
21008-80-0 |
|---|---|
Molecular Formula |
C23H45N3O |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
(22R)-1,6,10-triazabicyclo[20.4.0]hexacosan-11-one |
InChI |
InChI=1S/C23H45N3O/c27-23-16-8-6-4-2-1-3-5-7-14-22-15-9-11-20-26(22)21-12-10-17-24-18-13-19-25-23/h22,24H,1-21H2,(H,25,27)/t22-/m1/s1 |
InChI Key |
PCCGPXUVEYTSFS-JOCHJYFZSA-N |
SMILES |
C1CCCCCC(=O)NCCCNCCCCN2CCCCC2CCCC1 |
Isomeric SMILES |
C1CCCCCC(=O)NCCCNCCCCN2CCCC[C@H]2CCCC1 |
Canonical SMILES |
C1CCCCCC(=O)NCCCNCCCCN2CCCCC2CCCC1 |
Synonyms |
isooncinotine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















